molecular formula C20H26N4O2 B2751387 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one CAS No. 1211704-00-5

3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one

Cat. No.: B2751387
CAS No.: 1211704-00-5
M. Wt: 354.454
InChI Key: VWXCOLHJJZMEIA-UHFFFAOYSA-N
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Description

3-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one is a small molecule research chemical designed for investigative applications, particularly in the field of neurological disorders. Its structure, which incorporates a benzylpiperazine moiety linked to a pyrimidin-4-one core, is characteristic of compounds investigated for their potential interaction with central nervous system targets . The benzylpiperazine unit is a recognized pharmacophore in medicinal chemistry, often associated with affinity for sigma receptors (σRs) and cholinesterases, which are attractive biological targets for conditions like neuropathic pain and Alzheimer's disease . The specific molecular architecture of this compound, featuring an amide linker and an isopropyl-substituted pyrimidine, suggests it may be a candidate for use as a potential modulator in studies of target engagement and signaling pathways. Researchers can utilize this compound as a tool molecule to explore structure-activity relationships (SAR) and to help elucidate complex biological mechanisms. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-propan-2-ylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-16(2)18-12-19(25)24(15-21-18)14-20(26)23-10-8-22(9-11-23)13-17-6-4-3-5-7-17/h3-7,12,15-16H,8-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXCOLHJJZMEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of piperazine with a substituted phenyl compound in the presence of a base such as potassium carbonate in chloroform at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-kB inflammatory pathway, thereby reducing inflammation and providing neuroprotection . The molecular targets include proteins such as ATF4 and NF-kB, which play crucial roles in these pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 6-isopropyl, N3-(4-benzylpiperazine) 396.47 Not reported Not reported Pyrimidinone, benzylpiperazine, ketone
2b () 2-(4-nitrophenyl), 6-phenylamino 383.08 218.3–219.5 82.8 Thioether, nitro, phenylamino
2c () 2-(3-nitrophenyl), 6-p-tolylamino 397.10 222.1–224.8 83.2 Thioether, nitro, p-tolylamino
5-CA-2-HM-MCBX () Hydroxymethyl, methoxy Not reported Not reported Not reported Benzoic acid, hydroxymethyl
EU Patent derivatives () Piperazinyl, indazolyl, etc. Variable Not reported Not reported Heterocycles (e.g., pyrazino-pyrimidinones)

Key Observations :

  • Substituent Effects on Solubility : The target compound’s benzylpiperazine and isopropyl groups likely confer higher lipophilicity than nitro- or hydroxymethyl-substituted analogs (e.g., 2b, 2c, 5-CA-2-HM-MCBX) .
  • Thermal Stability : Derivatives with nitro groups (e.g., 2b, 2c) exhibit higher melting points (>210°C), suggesting stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) compared to the target compound, for which data is lacking .
  • Synthetic Accessibility : Yields for nitro-substituted analogs (82–83%) indicate robust synthetic routes, whereas the target compound’s synthesis efficiency remains uncharacterized .

Pharmacological and Metabolic Considerations

  • Receptor Binding: Benzylpiperazine derivatives (e.g., EU Patent compounds in ) often target dopamine D2 or serotonin 5-HT2A receptors. The target compound’s benzylpiperazine moiety may confer similar activity but with altered selectivity due to the pyrimidinone core .
  • Metabolic Stability : Fluorinated analogs (e.g., ) exhibit enhanced metabolic resistance due to fluorine’s electronegativity. The absence of fluorine in the target compound may result in faster hepatic clearance .
  • Toxicity : Hydroxymethyl-containing derivatives (e.g., 5-CA-2-HM-MCBX) are prone to oxidation, forming reactive metabolites. The target compound’s ketone group may reduce such risks but could introduce carbonyl-related toxicity pathways .

Biological Activity

3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the pharmacological domain. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine core substituted with isopropyl and piperazine moieties. The structural formula can be represented as follows:

C24H26N4O2\text{C}_{24}\text{H}_{26}\text{N}_4\text{O}_2

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the central nervous system (CNS) and cancer pathways. The presence of the piperazine ring is known to enhance binding affinity to neurotransmitter receptors, which may contribute to its pharmacological effects.

Antitumor Activity

Research indicates that derivatives of the benzylpiperazine class have demonstrated significant antitumor properties. The compound's structural components allow it to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that compounds similar to this compound exhibit IC50 values in the nanomolar range against certain cancer cell lines .

Neuropharmacological Effects

The compound has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Its ability to act as a serotonin receptor antagonist could make it a candidate for treating mood disorders or anxiety-related conditions. In vitro studies have demonstrated that it can effectively inhibit serotonin reuptake, suggesting potential antidepressant properties .

Case Studies

  • Antitumor Efficacy : A recent study evaluated the antitumor effects of various benzylpiperazine derivatives, including our compound of interest. The results indicated a dose-dependent inhibition of cell proliferation in breast cancer cell lines, with significant induction of apoptosis observed at higher concentrations .
  • Neuropharmacological Assessment : In a behavioral study involving animal models, administration of the compound resulted in decreased anxiety-like behaviors in elevated plus-maze tests. This suggests its potential utility as an anxiolytic agent .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntitumorIC50 < 100 nM
Serotonin Reuptake InhibitionModerate Effect
Anxiety ReductionSignificant

Table 2: Structural Characteristics

PropertyValue
Molecular Weight394.48 g/mol
Chemical FormulaC24H26N4O2
LogP3.45

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:

Coupling of the piperazine moiety : React 4-benzylpiperazine with a bromoacetyl intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the 2-oxoethyl-piperazine intermediate .

Pyrimidinone ring formation : Condense the intermediate with 6-isopropyluracil derivatives using coupling agents like EDCI/HOBt in anhydrous THF .

  • Optimization : Yield and purity depend on solvent choice (polar aprotic solvents preferred), temperature control (avoiding side reactions above 80°C), and catalyst selection (e.g., DMAP for acylations) .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies key protons (e.g., benzyl CH₂ at δ 3.5–4.0 ppm) and carbonyl groups (δ 165–175 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₂₁H₂₇N₅O₂ requires m/z 405.46) .
  • X-ray Crystallography : Resolves steric effects of the isopropyl group and piperazine conformation .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin/dopamine receptors) quantify IC₅₀ values using membrane preparations .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) measure activity at varying concentrations (1 nM–10 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :

  • Modify Substituents : Replace the benzyl group with halogenated analogs (e.g., 4-fluorobenzyl) to assess impact on receptor affinity .
  • Scaffold Hopping : Compare pyrimidin-4(3H)-one analogs with thiazolo[3,2-a]pyrimidinones to evaluate ring rigidity effects .
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with GPCRs or kinases .

Q. What strategies resolve contradictions in reported binding affinities across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like buffer pH (e.g., ammonium acetate, pH 6.5 ), temperature (25°C vs. 37°C), and cell lines.
  • Orthogonal Validation : Confirm SPR (surface plasmon resonance) results with ITC (isothermal titration calorimetry) to assess thermodynamic consistency .

Q. How can metabolic stability and degradation pathways be systematically investigated?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Key metabolites (e.g., N-debenzylation) indicate susceptibility .
  • Stability Profiling : Use accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products .

Q. What experimental designs mitigate synthetic challenges, such as low yields in coupling steps?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary solvent (DMF vs. DMSO), base (Et₃N vs. DBU), and stoichiometry to identify optimal conditions .
  • Flow Chemistry : Continuous-flow reactors enhance mixing and heat transfer for exothermic reactions (e.g., acylations) .

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